(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a chemical compound characterized by its unique structure, which includes a furan ring substituted with a 2,5-dichlorophenyl group and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves the reaction of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde under specific conditions to form the intermediate compound. This intermediate is then reacted with imidazolidine-2,4-dione in the presence of a suitable catalyst to yield the final product. The reaction conditions often include controlled temperature and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and efficiency. The use of packed-bed reactors and optimization of reaction parameters, such as catalyst type, solvent, temperature, and flow rate, can enhance the yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, with reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions vary depending on the desired product but generally involve controlled temperature, solvent choice, and reaction time .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of imidazolidine-2,4-dione and furan rings, such as:
- 2,5-Dichlorophenyl imidazolidine-2,4-dione
- 5-(2,5-Dichlorophenyl)furan-2-carbaldehyde
- 2,5-Dichlorophenyl furan-2-yl derivatives
Uniqueness
What sets (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O3/c15-7-1-3-10(16)9(5-7)12-4-2-8(21-12)6-11-13(19)18-14(20)17-11/h1-6H,(H2,17,18,19,20)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCHTKMBJKWELF-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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